Cas no 73863-46-4 (2-chloro-3,7-dimethylquinoline)

2-Chloro-3,7-dimethylquinoline is a chlorinated quinoline derivative with a molecular formula of C₁₁H₁₀ClN. This heterocyclic compound features a chloro substituent at the 2-position and methyl groups at the 3- and 7-positions, enhancing its reactivity and utility in organic synthesis. Its rigid quinoline backbone and functional groups make it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science applications. The compound exhibits good stability under standard conditions and serves as a versatile building block for further derivatization, including cross-coupling reactions and nucleophilic substitutions. Its well-defined structure and consistent purity ensure reliable performance in research and industrial processes.
2-chloro-3,7-dimethylquinoline structure
73863-46-4 structure
Product Name:2-chloro-3,7-dimethylquinoline
CAS No:73863-46-4
MF:C11H10ClN
MW:191.656801700592
MDL:MFCD02327517
CID:875688
PubChem ID:329773434
Update Time:2025-06-23

2-chloro-3,7-dimethylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3,7-dimethylquinoline
    • 2-chloro-3,7-dimethyl-quinoline
    • AB11873
    • AC1LI410
    • AG-L-63422
    • AO-289
    • CTK8F4180
    • MFCD02327517
    • 2-Chloro-3,7-dimethylquinoline, AldrichCPR
    • AO-289/15480067
    • AKOS000320099
    • 73863-46-4
    • CS-0322507
    • VRCFMOSCDFQGJA-UHFFFAOYSA-N
    • SCHEMBL3835940
    • 2-chloro-3,7 -dimethylquinoline
    • YCA86346
    • DTXSID60357249
    • FT-0731784
    • DB-074751
    • G78525
    • MDL: MFCD02327517
    • Inchi: 1S/C11H10ClN/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3
    • InChI Key: VRCFMOSCDFQGJA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=C2C=CC(C)=CC2=N1

Computed Properties

  • Exact Mass: 191.0501770g/mol
  • Monoisotopic Mass: 191.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.9Ų

2-chloro-3,7-dimethylquinoline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

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2-chloro-3,7-dimethylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:73863-46-4)2-chloro-3,7-dimethylquinoline
Order Number:A1172807
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:24
Price ($):169.0/423.0
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Additional information on 2-chloro-3,7-dimethylquinoline

Introduction to 2-chloro-3,7-dimethylquinoline (CAS No. 73863-46-4)

2-chloro-3,7-dimethylquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 73863-46-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both chloro and methyl substituents on the quinoline ring system imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 2-chloro-3,7-dimethylquinoline contribute to its potential as an intermediate in synthetic chemistry. The chloro group at the 2-position enhances reactivity through electrophilic aromatic substitution, while the methyl groups at the 3- and 7-positions influence the compound's overall shape and interaction with biological targets. These characteristics have been leveraged in recent studies to explore its utility in drug discovery.

In recent years, quinoline derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications present in 2-chloro-3,7-dimethylquinoline make it a promising candidate for further investigation in these areas. For instance, modifications to the quinoline core have been shown to modulate enzyme activity and interfere with pathogenic processes. The chloro substituent, in particular, has been found to enhance binding affinity to certain biological receptors, a phenomenon that has been exploited in the design of targeted therapies.

One of the most compelling aspects of 2-chloro-3,7-dimethylquinoline is its role as a building block for more complex molecules. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological profiles. For example, studies have demonstrated that introducing additional functional groups can lead to compounds with improved solubility or selectivity. These findings highlight the versatility of 2-chloro-3,7-dimethylquinoline as a starting material for medicinal chemistry endeavors.

The synthesis of 2-chloro-3,7-dimethylquinoline typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated cyclizations are commonly used to construct the quinoline core efficiently. These synthetic strategies not only facilitate access to 2-chloro-3,7-dimethylquinoline but also provide insights into general approaches for constructing other nitrogen-containing heterocycles.

The pharmacological evaluation of 2-chloro-3,7-dimethylquinoline has revealed several interesting properties. Preclinical studies have indicated potential activity against various disease states, including infectious diseases and cancer. The compound's ability to interact with biological macromolecules has been investigated using computational modeling techniques. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.

Advances in analytical chemistry have enabled detailed characterization of 2-chloro-3,7-dimethylquinoline, ensuring its identity and purity are rigorously confirmed before use in biological assays. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to validate synthetic products. This rigorous characterization is essential for reproducible experimental results and reliable data interpretation.

The future prospects for 2-chloro-3,7-dimethylquinoline are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between synthetic chemists and biologists are expected to yield novel therapeutics based on this scaffold. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining efficiency.

In conclusion,2-chloro-3,7-dimethylquinoline (CAS No. 73863-46-4) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and potential biological activity. Its role as an intermediate in drug synthesis underscores its importance in modern medicinal research. As our understanding of molecular interactions continues to evolve,2-chloro-3,7-dimethylquinoline is poised to play a crucial role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:73863-46-4)2-chloro-3,7-dimethylquinoline
A1172807
Purity:99%/99%
Quantity:1g/5g
Price ($):169.0/423.0
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